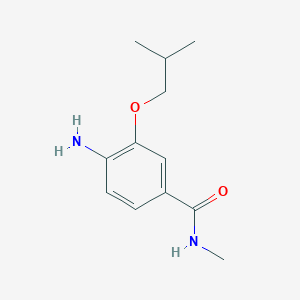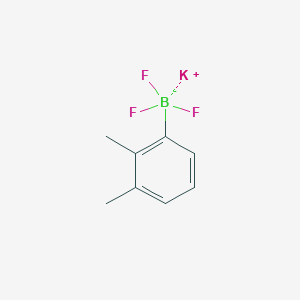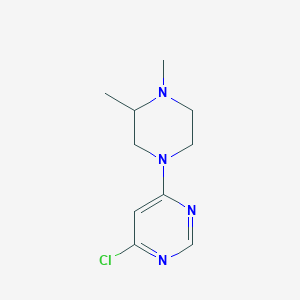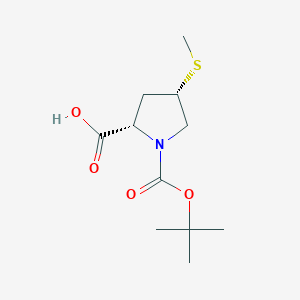
(4S)-1-Boc-4-methylthiol-L-proline
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, the yield, etc.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction proceeds.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, etc.Aplicaciones Científicas De Investigación
Synthesis and Modification
Peptide Synthesis : (4S)-1-Boc-4-methylthiol-L-proline is used in peptide synthesis. For example, Demange et al. (1998) discussed the synthesis of Boc- cis -4-fluoro-L-proline and 4-difluoro-L-proline, which are usable in classical peptide synthesis. These compounds were obtained from trans -4-hydroxy-L-proline methyl ester (Demange, Ménez, & Dugave, 1998).
Pharmaceutical Synthesis : It has been utilized in the synthesis of pharmaceuticals. Kim et al. (2008) described its use in the development of a large-scale synthesis of cis-LC15-0133 Tartrate, a potent dipeptidyl peptidase IV inhibitor (Kim, Kim, Lee, & Shin, 2008).
Conformational Studies : Torbeev et al. (2012) explored the cis-trans prolyl peptide bond equilibrium in derivatives of α-methyl-L-proline, such as N-Boc-protected α-methyl-L-proline, to understand the conformationally constraining properties of these compounds (Torbeev, Fumi, Ebert, Schweizer, & Hilvert, 2012).
Application in Medical Research
Radiotracer Development : Hamacher (1999) developed a radiosynthesis of n.c.a. (2S,4R)-4-[18F]fluoroproline and its diastereomer for clinical purposes in a remote controlled system, indicating its potential use in medical imaging (Hamacher, 1999).
Enzymatic Synthesis : Hanson et al. (2011) discussed an efficient biocatalytic method for converting L-ornithine to N-Boc-5-hydroxy-L-proline, which is a key intermediate for the synthesis of saxagliptin, a diabetes medication (Hanson, Johnston, Goldberg, Parker, & Patel, 2011).
Chemical Properties and Analysis
Chiral Separation : Zhao and Pritts (2007) developed high-performance liquid chromatography methods for the chiral separation of proline derivatives like Boc-proline, which are crucial in pharmaceutical compound synthesis (Zhao & Pritts, 2007).
Conformational Analysis : Gkikas et al. (2011) synthesized well-defined poly(l-proline) homopolymers using Boc-protected l-proline, illustrating the importance of this compound in polymer chemistry (Gkikas, Iatrou, Thomaidis, Alexandridis, & Hadjichristidis, 2011).
Peptide Analog Synthesis : Sufrin et al. (2009) reported an improved synthesis of 4, 4-difluoro-L-proline, a key step in preparing peptide analogs, which can include the use of Boc-4-hydroxy-L-proline (Sufrin, Balasubramanian, Vora, & Marshall, 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc. It’s important for handling, storage, and disposal of the compound.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that need further exploration, etc.
Propiedades
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-6-7(17-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCMXYJFNBXJJ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1-Boc-4-methylthiol-L-proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



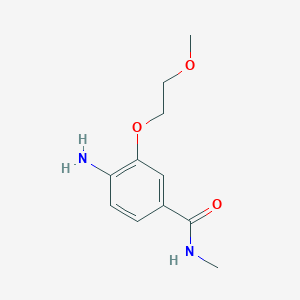
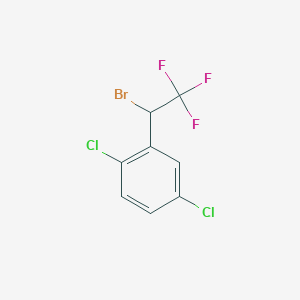
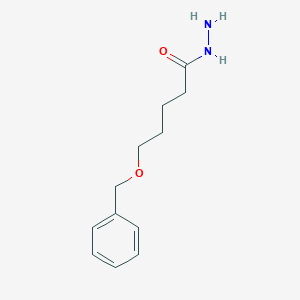
![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)
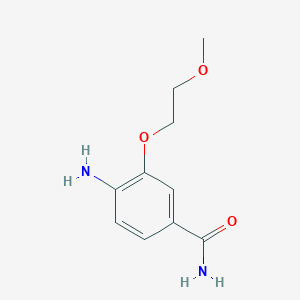
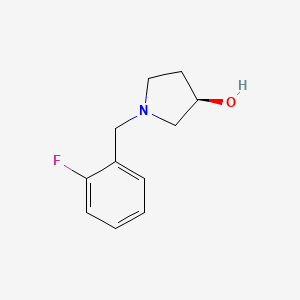
![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)
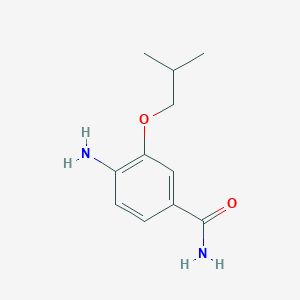
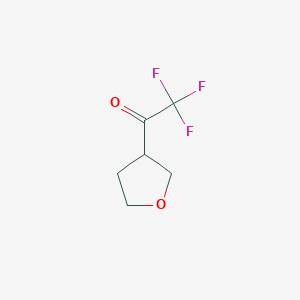
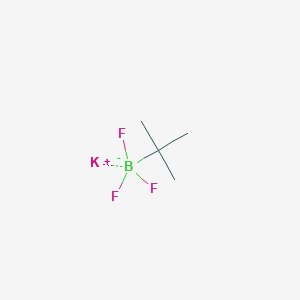
![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)
